molecular formula C33H34FN3O6 B11189806 Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate CAS No. 5972-89-4

Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate

Cat. No.: B11189806
CAS No.: 5972-89-4
M. Wt: 587.6 g/mol
InChI Key: AUPIAVSLNVFJNE-UHFFFAOYSA-N
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Description

Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate is a complex organic compound that features a variety of functional groups, including an ester, amide, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Esterification: The initial step could involve the esterification of 4-aminobenzoic acid with ethanol to form ethyl 4-aminobenzoate.

    Amidation: The next step might involve the amidation of ethyl 4-aminobenzoate with butyl isocyanate to form an intermediate amide.

    Coupling Reaction: The final step could involve a coupling reaction with 4-fluorobenzylamine and 4-oxo-4H-1-benzopyran-3-ylmethylamine under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with similar structural features.

    4-Fluorobenzylamine: Shares the fluorophenyl group.

    4-Oxo-4H-1-benzopyran-3-ylmethylamine: Contains the benzopyran moiety.

Uniqueness

Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate is unique due to its combination of functional groups and structural complexity. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

CAS No.

5972-89-4

Molecular Formula

C33H34FN3O6

Molecular Weight

587.6 g/mol

IUPAC Name

ethyl 4-[[butyl-[2-[(4-fluorophenyl)methyl-[(4-oxochromen-3-yl)methyl]amino]-2-oxoethyl]carbamoyl]amino]benzoate

InChI

InChI=1S/C33H34FN3O6/c1-3-5-18-36(33(41)35-27-16-12-24(13-17-27)32(40)42-4-2)21-30(38)37(19-23-10-14-26(34)15-11-23)20-25-22-43-29-9-7-6-8-28(29)31(25)39/h6-17,22H,3-5,18-21H2,1-2H3,(H,35,41)

InChI Key

AUPIAVSLNVFJNE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(=O)N(CC1=CC=C(C=C1)F)CC2=COC3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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